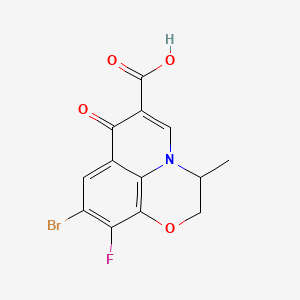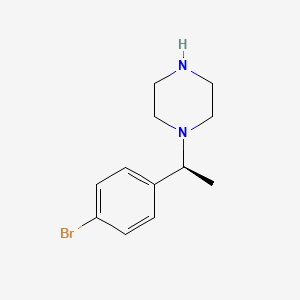
5-Cyclopropyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyloxolan-2-one is a cyclic organic compound characterized by a five-membered ring structure that includes an oxygen atom. This compound is part of the broader class of cycloalkanes, which are known for their ring-like structures and unique chemical properties. The presence of a cyclopropyl group attached to the oxolane ring adds to its distinctiveness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxolan-2-one typically involves cyclization reactions. One common method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method involves the 3-exo-tet cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: Industrial production of this compound may utilize similar cyclization techniques but on a larger scale. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced industrial equipment may be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Cyclopropyloxolan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyloxolan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This reactivity can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring structure.
Cyclopentane: A five-membered ring without the oxygen atom.
Uniqueness: 5-Cyclopropyloxolan-2-one is unique due to the presence of both a cyclopropyl group and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
5-cyclopropyloxolan-2-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-3-6(9-7)5-1-2-5/h5-6H,1-4H2 |
Clave InChI |
MOWTZUFUIULHAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


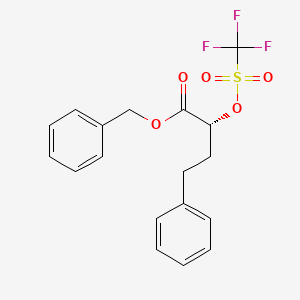
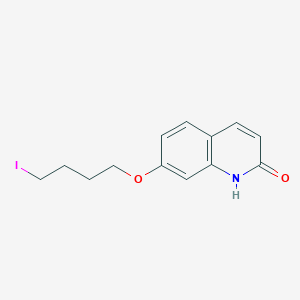
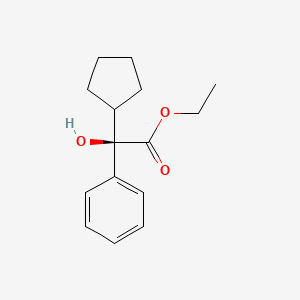
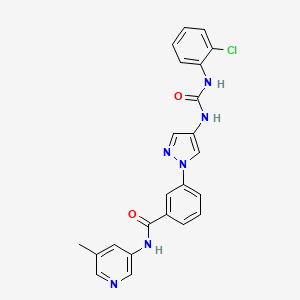
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
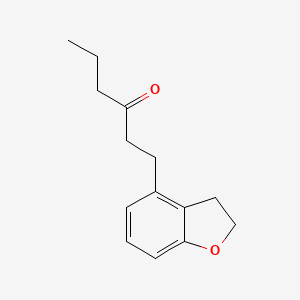
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
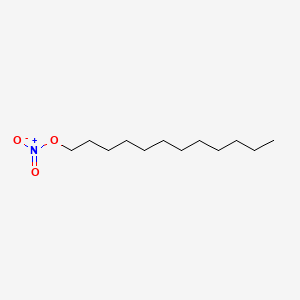


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
